molecular formula C3H7BO3 B099093 [1,3,2]Dioxaborinan-2-ol CAS No. 19118-85-5

[1,3,2]Dioxaborinan-2-ol

Cat. No. B099093
CAS RN: 19118-85-5
M. Wt: 101.9 g/mol
InChI Key: NWIMPORTNVFTBI-UHFFFAOYSA-N
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Description

“[1,3,2]Dioxaborinan-2-ol” belongs to the class of organic compounds known as dioxaborolanes. These are compounds containing a five-member saturated aliphatic heterocycle made up of two oxygen atoms, a boron atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “[1,3,2]Dioxaborinan-2-ol” consists of a five-member saturated aliphatic heterocycle made up of two oxygen atoms, a boron atom, and three carbon atoms . The molecular formula is C2H5BO3 .

Scientific Research Applications

Synthesis and Chemical Properties

[1,3,2]Dioxaborinan-2-ol derivatives have been extensively studied for their unique chemical properties and potential applications. Salunkhe, Ramachandran, and Brown (1999) introduced a new allylborating agent, B-(2-azido-2-propenyl)-1,3,2-dioxaborinane, notable for its utility in converting representative aldehydes into 2-azido-1-alken-4-ols, highlighting its potential in organic synthesis (Salunkhe, Ramachandran, & Brown, 1999). Additionally, Matsubara, Seto, Tahara, and Takahashi (1989) synthesized 2,5-Diaryl-1,3,2-dioxaborinane derivatives, revealing their ability to form mesomorphic phases, making them a new series of liquid-crystalline compounds containing a boron atom (Matsubara, Seto, Tahara, & Takahashi, 1989).

Conformational Studies and Molecular Modelling

Valiakhmetova, Bochkor, and Kuznetsov (2008) delved into the theoretical aspects of [1,3,2]Dioxaborinan-2-ol, specifically studying the internal rotation of a nitro group in 2-methyl-5-nitro-1,3,2-dioxaborinane, providing insights into its molecular behavior and potential energy surface (Valiakhmetova, Bochkor, & Kuznetsov, 2008). Similarly, the work by Kuznetsov, Valiakhmetova, and Bochkor (2007) utilized various quantum-chemical methods to examine the conformational equilibrium of 2,5,5-substituted 1,3,2-dioxaborinanes, contributing valuable information on the behavior of these molecules (Kuznetsov, Valiakhmetova, & Bochkor, 2007).

Structural Analysis and Applications

The study by Emsley, Freeman, Bates, and Hursthouse (1989) highlighted the hydrolytic stability of 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane and its structural peculiarities through X-ray crystallography, showcasing the molecule's potential in various applications (Emsley, Freeman, Bates, & Hursthouse, 1989). The work by Valiakhmetova, Bochkor, and Kuznetsov (2009) further investigated the conformational properties of 2-methyl-1,3,2-dioxaborinane in complex with ammonia, revealing the formation of different molecular associates, which is significant for understanding its interaction with other molecules (Valiakhmetova, Bochkor, & Kuznetsov, 2009).

Mechanism of Action

The mechanism of action for “[1,3,2]Dioxaborinan-2-ol” is not available .

Safety and Hazards

“[1,3,2]Dioxaborinan-2-ol” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-hydroxy-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BO3/c5-4-6-2-1-3-7-4/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIMPORTNVFTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3,2]Dioxaborinan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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